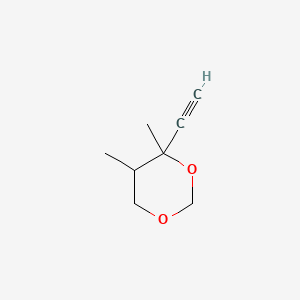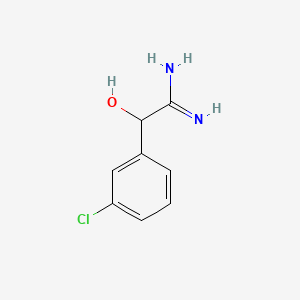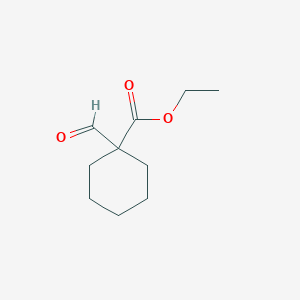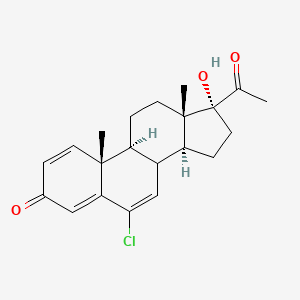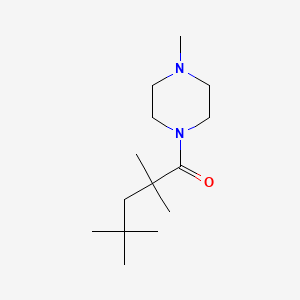
Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine is a synthetic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
科学研究应用
1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anthelmintic agent.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Piperazine: The parent compound, widely used in pharmaceuticals and industrial applications.
1-Methylpiperazine: A simpler derivative with similar chemical properties.
4-Methylpiperazine: Another derivative with distinct pharmacological profiles
Uniqueness: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine is unique due to its bulky substituent, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from simpler piperazine derivatives and can lead to unique applications in research and industry .
属性
CAS 编号 |
32905-69-4 |
|---|---|
分子式 |
C14H28N2O |
分子量 |
240.38 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethyl-1-(4-methylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H28N2O/c1-13(2,3)11-14(4,5)12(17)16-9-7-15(6)8-10-16/h7-11H2,1-6H3 |
InChI 键 |
WTBIGFDDMGBTSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)C(=O)N1CCN(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
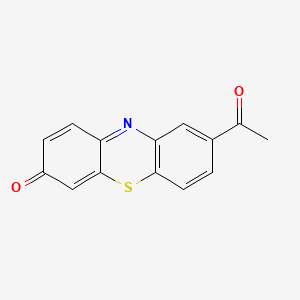
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
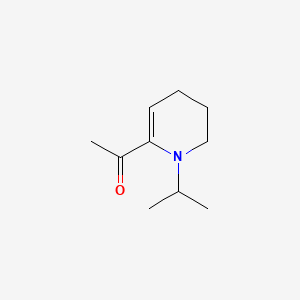
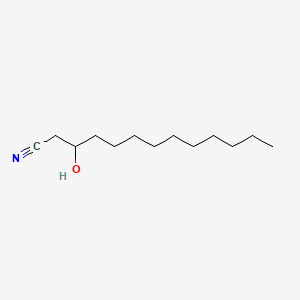
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
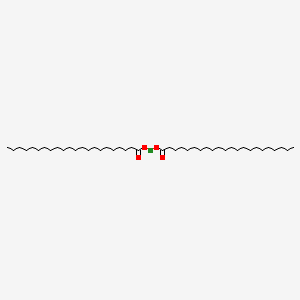
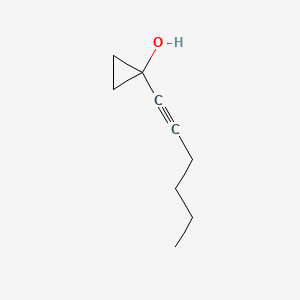
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
